Cas no 1396852-40-6 (7-methoxy-N-(pyridin-3-yl)methyl-N-2-(thiophen-2-yl)ethyl-1-benzofuran-2-carboxamide)

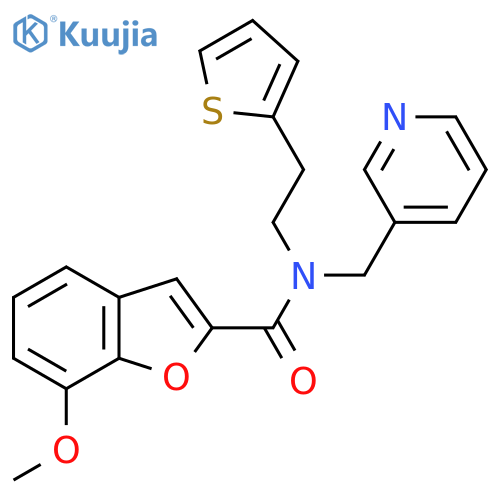

1396852-40-6 structure

商品名:7-methoxy-N-(pyridin-3-yl)methyl-N-2-(thiophen-2-yl)ethyl-1-benzofuran-2-carboxamide

7-methoxy-N-(pyridin-3-yl)methyl-N-2-(thiophen-2-yl)ethyl-1-benzofuran-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 7-methoxy-N-(pyridin-3-yl)methyl-N-2-(thiophen-2-yl)ethyl-1-benzofuran-2-carboxamide

- VU0523906-1

- F5854-1822

- 7-methoxy-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide

- 1396852-40-6

- 7-methoxy-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide

- AKOS024522452

- 7-methoxy-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide

-

- インチ: 1S/C22H20N2O3S/c1-26-19-8-2-6-17-13-20(27-21(17)19)22(25)24(11-9-18-7-4-12-28-18)15-16-5-3-10-23-14-16/h2-8,10,12-14H,9,11,15H2,1H3

- InChIKey: IFNJQQQYQJPQST-UHFFFAOYSA-N

- ほほえんだ: S1C=CC=C1CCN(C(C1=CC2C=CC=C(C=2O1)OC)=O)CC1C=NC=CC=1

計算された属性

- せいみつぶんしりょう: 392.11946368g/mol

- どういたいしつりょう: 392.11946368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 7

- 複雑さ: 520

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.8Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

7-methoxy-N-(pyridin-3-yl)methyl-N-2-(thiophen-2-yl)ethyl-1-benzofuran-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5854-1822-2μmol |

7-methoxy-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide |

1396852-40-6 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5854-1822-20μmol |

7-methoxy-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide |

1396852-40-6 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5854-1822-10mg |

7-methoxy-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide |

1396852-40-6 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5854-1822-40mg |

7-methoxy-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide |

1396852-40-6 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5854-1822-50mg |

7-methoxy-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide |

1396852-40-6 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F5854-1822-3mg |

7-methoxy-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide |

1396852-40-6 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5854-1822-10μmol |

7-methoxy-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide |

1396852-40-6 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5854-1822-20mg |

7-methoxy-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide |

1396852-40-6 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5854-1822-5μmol |

7-methoxy-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide |

1396852-40-6 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5854-1822-1mg |

7-methoxy-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide |

1396852-40-6 | 1mg |

$54.0 | 2023-09-09 |

7-methoxy-N-(pyridin-3-yl)methyl-N-2-(thiophen-2-yl)ethyl-1-benzofuran-2-carboxamide 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

1396852-40-6 (7-methoxy-N-(pyridin-3-yl)methyl-N-2-(thiophen-2-yl)ethyl-1-benzofuran-2-carboxamide) 関連製品

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量